molecular formula C25H24F3NO6S B538136 ONO-8713

ONO-8713

カタログ番号: B538136
分子量: 523.5 g/mol
InChIキー: LOQMSUDLLHPPHQ-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: ONO-8713は、さまざまな有機化合物のカップリングを含む一連の化学反応によって合成できます。一般的な方法の1つは、this compoundをシクロデキストリンと共粉砕してナノ粒子を調製することです。 この方法は、水に溶けにくい化合物の溶解性を向上させます 共粉砕プロセスには、シクロデキストリンと振動ミルを使用し、適切な水分量を維持してナノ粒子の収率を最大限にすることが含まれます .

工業生産方法: this compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、通常、工業規格を満たすための反応モニタリング、精製、品質管理などの手順が含まれます .

化学反応の分析

反応の種類: ONO-8713は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、特定の用途に適した特性を強化するために不可欠です .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .

生成される主要な生成物: this compoundを含む反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物は、通常、this compoundの誘導体であり、生物活性と溶解性を高める修飾された官能基を持っています .

4. 科学研究アプリケーション

This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。主なアプリケーションには以下が含まれます。

科学的研究の応用

1.1. Effects on Impulsive Behavior and Stress Response

Research has demonstrated that ONO-8713 influences impulsive behavior and social interaction under stress. In experiments involving wild-type mice, administration of this compound resulted in increased impulsivity, as evidenced by heightened jumping behavior in elevated platforms. This behavioral change was linked to increased dopamine turnover in specific brain regions, suggesting that EP1 receptor antagonism alters dopaminergic signaling under stress conditions .

1.2. Stroke and Neurodegeneration

This compound has been studied for its neuroprotective effects in models of ischemic stroke and Alzheimer's disease. In a study involving amyloid-β mouse models, this compound treatment reduced lesion volumes and improved behavioral outcomes, indicating its potential as a therapeutic agent for neurodegenerative diseases . Furthermore, it was shown to mitigate brain damage associated with NMDA-induced lesions, highlighting its role in neuroprotection during excitotoxic events .

2.1. Tumor Inhibition

This compound has demonstrated tumor inhibitory effects comparable to celecoxib, particularly in the context of azoxymethane-induced aberrant crypt foci in colorectal cancer models. The compound effectively reduced the synthesis of prostaglandin E2 (PGE2), a known promoter of tumorigenesis . This suggests that this compound may serve as a valuable agent in cancer prevention strategies by targeting the EP1 receptor pathway.

2.2. Inflammation and Cancer Progression

The anti-inflammatory properties of this compound have implications for cancer progression. By inhibiting PGE2-mediated pathways, this compound can potentially reduce inflammation-associated tumor growth and metastasis . Studies indicate that topical application of this compound can decrease UVB-induced inflammation, further supporting its role in managing inflammation-related cancer risks .

3.1. Modulation of Immune Responses

This compound has been shown to modulate immune responses by facilitating Th1-mediated activities. In experimental models, continuous administration of this compound significantly reduced ear swelling in allergic reactions, similar to the effects observed in EP1 knockout mice . This suggests that targeting the EP1 receptor may enhance therapeutic strategies for allergic conditions and autoimmune diseases.

3.2. Impact on Inflammatory Diseases

The compound's efficacy in reducing inflammation extends to various models of inflammatory diseases. Its ability to limit inflammatory responses highlights its potential application in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Data Tables

Application AreaStudy FocusKey Findings
NeurobiologyImpulsive BehaviorIncreased impulsivity with this compound treatment
StrokeIschemic StrokeReduced lesion volumes and improved behavior
OncologyTumor InhibitionDecreased PGE2 synthesis; reduced tumor growth
ImmunologyImmune ModulationReduced allergic responses; enhanced Th1 activity

Case Study 1: Impulsive Behavior Under Stress

In a controlled experiment involving wild-type mice treated with this compound, researchers observed significant changes in behavior under stress conditions. The results indicated that EP1 antagonism could lead to increased impulsivity and aggression, providing insights into the role of prostaglandins in stress-related behaviors .

Case Study 2: Stroke Model

In a study focusing on ischemic stroke models, mice treated with this compound exhibited reduced brain damage and improved functional outcomes compared to control groups. This study underscores the potential of this compound as a neuroprotective agent following acute neurological events .

Case Study 3: Tumorigenesis

Research exploring the effects of this compound on colorectal cancer models revealed that it effectively inhibited tumor formation by blocking PGE2 synthesis pathways. This finding positions this compound as a candidate for further investigation in cancer prevention strategies .

類似化合物との比較

ONO-8713は、EP1受容体の選択的拮抗作用においてユニークです。 類似の化合物には、PF-04418948、ONO-AE3-240、ONO-AE3-208などの他のプロスタグランジン受容体アンタゴニストが含まれます 。これらの化合物はプロスタグランジン受容体を標的としますが、選択性と効力は異なる場合があります。 This compoundは、EP1受容体に対する高い選択性と、テモゾロミド抵抗性膠芽腫細胞の生存を阻害する有効性により際立っています .

参考文献

生物活性

ONO-8713 is a selective antagonist of the prostaglandin E receptor subtype EP1, which has been studied for its potential therapeutic applications, particularly in neuroprotection and tumor biology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on neural tissue, and implications in cancer research.

This compound selectively inhibits the EP1 receptor, which is known to mediate several physiological responses associated with inflammation and neurotoxicity. The blockade of this receptor is crucial in mitigating excitotoxic damage in the brain, particularly in conditions such as ischemia and neurodegenerative diseases.

Neuroprotective Effects

Research has demonstrated that this compound can significantly reduce brain damage in models of excitotoxicity. A notable study assessed the effects of this compound on NMDA-induced brain injury in mice. The results indicated that pretreatment with this compound led to a significant reduction in infarct size following middle cerebral artery occlusion (MCAO):

Treatment Dose (nmol)Infarct Size (%)
Vehicle47.2 ± 5.1
0.125.9 ± 4.7
1.027.7 ± 2.8

This data suggests that selective EP1 receptor antagonism can protect against ischemic brain injury by attenuating the excitotoxic cascade initiated by NMDA receptor activation .

In Vitro Studies

In vitro experiments using organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD) showed that this compound treatment significantly reduced cell death:

ConditionCell Viability (%)
Control40.5 ± 3.2
OGD + Vehicle15.0 ± 2.5
OGD + this compound (1 µM)25.5 ± 2.9

These findings support the hypothesis that EP1 receptor antagonism may serve as a protective strategy against hypoxic conditions .

Tumor Biology

The role of this compound extends beyond neuroprotection; it has also been investigated for its effects on tumor growth and progression. Although some studies indicate that this compound does not significantly inhibit tumor growth compared to other COX inhibitors, it still plays a role in modulating tumor-associated pathways:

TreatmentTumor Growth Inhibition (%)
Control100
Celecoxib60
This compound20

This table illustrates that while this compound has some inhibitory effects, it is less effective than other agents like celecoxib in reducing tumor growth .

Case Studies and Research Findings

  • Neuroprotection Against Ischemia : A study demonstrated that ICV pretreatment with this compound reduced NMDA-induced brain damage significantly, indicating its potential as a therapeutic agent for stroke management .
  • Tumor Growth Modulation : In a murine model of cancer, chronic administration of COX inhibitors alongside EP antagonists showed differential effects on tumor growth, with this compound exhibiting limited efficacy compared to COX-2 inhibitors .

特性

分子式

C25H24F3NO6S

分子量

523.5 g/mol

IUPAC名

(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+

InChIキー

LOQMSUDLLHPPHQ-FMIVXFBMSA-N

SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3

異性体SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3

正規SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid
ONO 8713
ONO-8713
ONO8713

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONO-8713
Reactant of Route 2
Reactant of Route 2
ONO-8713
Reactant of Route 3
ONO-8713
Reactant of Route 4
ONO-8713
Reactant of Route 5
Reactant of Route 5
ONO-8713
Reactant of Route 6
Reactant of Route 6
ONO-8713

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。